1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
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Overview
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of sulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride.
Formation of Piperidine Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with the sulfonyl chlorides under basic conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction to attach the two sulfonyl groups to the piperidine ring. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to sulfides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-phenylpiperidine
- 1-((4-Fluorophenyl)sulfonyl)-4-phenylpiperidine
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Comparison: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-26-18-7-6-16(12-17(18)19)28(24,25)21-10-8-15(9-11-21)27(22,23)14-4-2-13(20)3-5-14/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWDWBFKQPTCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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